[4-(1,3-oxazol-5-yl)phenyl]-[(2S)-2-(triazol-1-ylmethyl)pyrrolidin-1-yl]methanone
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Overview
Description
[4-(1,3-oxazol-5-yl)phenyl]-[(2S)-2-(triazol-1-ylmethyl)pyrrolidin-1-yl]methanone is a complex organic compound that features a unique combination of oxazole, phenyl, triazole, and pyrrolidine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(1,3-oxazol-5-yl)phenyl]-[(2S)-2-(triazol-1-ylmethyl)pyrrolidin-1-yl]methanone typically involves multi-step organic reactions. One common approach is to start with the preparation of the oxazole and triazole intermediates, followed by their coupling with the phenyl and pyrrolidine units under specific reaction conditions. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to produce the compound in bulk quantities.
Chemical Reactions Analysis
Types of Reactions
[4-(1,3-oxazol-5-yl)phenyl]-[(2S)-2-(triazol-1-ylmethyl)pyrrolidin-1-yl]methanone can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This involves the replacement of one functional group with another, typically using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophilic substitution using sodium azide in DMF (dimethylformamide).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, [4-(1,3-oxazol-5-yl)phenyl]-[(2S)-2-(triazol-1-ylmethyl)pyrrolidin-1-yl]methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and cellular processes. Its ability to interact with various biological targets makes it a valuable tool in biochemical assays.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry
In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of [4-(1,3-oxazol-5-yl)phenyl]-[(2S)-2-(triazol-1-ylmethyl)pyrrolidin-1-yl]methanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation, thereby affecting various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
[4-(1,3-oxazol-5-yl)phenyl]-[(2S)-2-(triazol-1-ylmethyl)pyrrolidin-1-yl]methanone: shares similarities with other compounds containing oxazole, triazole, and pyrrolidine moieties.
4-Methoxyphenethylamine: This compound also features a phenyl ring and is used in the synthesis of various organic molecules.
Uniqueness
What sets this compound apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This makes it a versatile compound for research and industrial applications.
Properties
IUPAC Name |
[4-(1,3-oxazol-5-yl)phenyl]-[(2S)-2-(triazol-1-ylmethyl)pyrrolidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O2/c23-17(14-5-3-13(4-6-14)16-10-18-12-24-16)22-8-1-2-15(22)11-21-9-7-19-20-21/h3-7,9-10,12,15H,1-2,8,11H2/t15-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBLJTMCYLSDCKC-HNNXBMFYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C2=CC=C(C=C2)C3=CN=CO3)CN4C=CN=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)C2=CC=C(C=C2)C3=CN=CO3)CN4C=CN=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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